molecular formula C21H20FNO5S B2540776 (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1448056-73-2

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2540776
CAS RN: 1448056-73-2
M. Wt: 417.45
InChI Key: BRPPERDBGICTHL-UHFFFAOYSA-N
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Description

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as F13714, is a novel compound that has gained attention in the field of scientific research. This compound has been studied extensively for its potential in various applications, including as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

One significant area of application is in the development of proton exchange membranes (PEMs) for fuel cell technology. Comb-shaped sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonated 4-fluorobenzophenone as a key component, have been synthesized and evaluated for their suitability as PEM materials. These membranes exhibit high proton conductivity, making them suitable for use in fuel cell applications. This work highlights the potential of fluorophenyl-based compounds in advancing fuel cell technology due to their excellent membrane properties, including thermal stability and conductive performance (Kim, Robertson, & Guiver, 2008).

Pharmaceutical Research: Antiproliferative Activity

In the pharmaceutical domain, derivatives of the compound have been synthesized and evaluated for their biological activities. For instance, a novel bioactive heterocycle derived from the base compound was prepared and assessed for antiproliferative activity, demonstrating the chemical's potential in drug discovery and development processes. The synthesized compounds have been subjected to structural and activity analysis, including Hirshfeld surface analysis to understand intermolecular interactions, indicating their potential in pharmaceutical applications (Prasad et al., 2018).

Synthetic Methodologies and Chemical Properties

Research has also focused on developing synthetic methodologies involving fluorinated compounds for the creation of fluorophores and other chemical entities. By synthesizing and manipulating fluorinated benzophenones and related compounds, researchers have been able to explore the photostability and spectroscopic properties of these materials. This research provides valuable insights into the synthetic accessibility of fluorinated analogs of various important fluorophores, highlighting the compound's versatility in chemical synthesis (Woydziak, Fu, & Peterson, 2012).

Enantioselective Chemical Synthesis

Additionally, the compound and its derivatives have been utilized in enantioselective synthesis, providing a concise route to sulfamidate-fused piperidin-4-ones with high diastereo- and enantioselectivity. Such methodologies underscore the compound's utility in producing complex molecular architectures, which are crucial for the development of novel pharmaceutical agents and materials (Liu et al., 2013).

properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5S/c1-27-18-4-2-3-14-13-19(28-20(14)18)21(24)23-11-9-17(10-12-23)29(25,26)16-7-5-15(22)6-8-16/h2-8,13,17H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPPERDBGICTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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